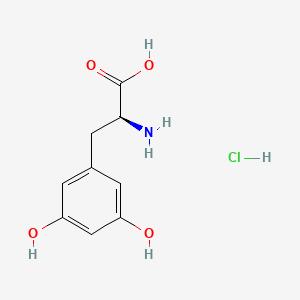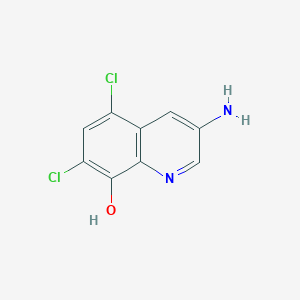
3-Amino-5,7-dichloroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5,7-dichloroquinolin-8-ol is a chemical compound with the molecular formula C9H6Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-dichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol followed by amination. The process begins with the chlorination of quinolin-8-ol using chlorine gas or a chlorinating agent such as thionyl chloride. This step introduces chlorine atoms at the 5 and 7 positions of the quinoline ring. The resulting 5,7-dichloroquinolin-8-ol is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The chlorination and amination steps are optimized for efficiency, and the final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5,7-dichloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-5,7-dichloroquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5,7-dichloroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloroquinolin-8-ol: A closely related compound with similar chemical properties but lacking the amino group at the 3 position.
5,7-Diiodoquinolin-8-ol: Another derivative with iodine atoms instead of chlorine.
Chloroxine: A compound used as an antimicrobial agent with a similar quinoline backbone.
Uniqueness
3-Amino-5,7-dichloroquinolin-8-ol is unique due to the presence of both amino and chloro groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
648896-75-7 |
|---|---|
Fórmula molecular |
C9H6Cl2N2O |
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
3-amino-5,7-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-7(11)9(14)8-5(6)1-4(12)3-13-8/h1-3,14H,12H2 |
Clave InChI |
ZGKFFOGFBKSCPD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(=CC(=C2O)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)
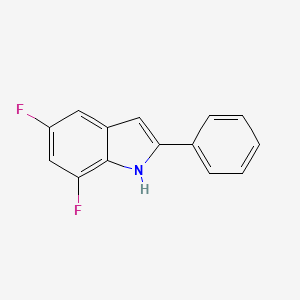



![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)

![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
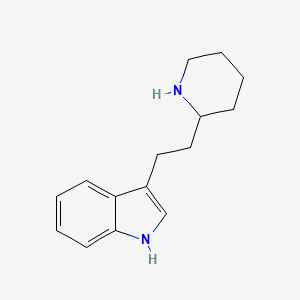
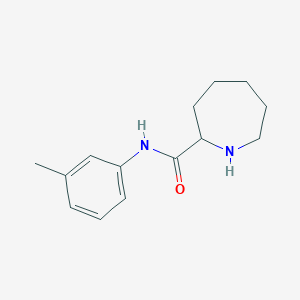
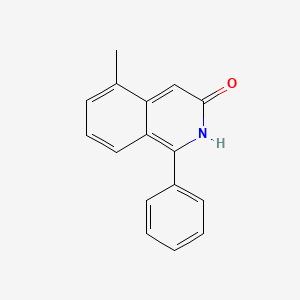

![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)
